molecular formula C18H17NO3S2 B2429582 N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941884-47-5

N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2429582
CAS No.: 941884-47-5
M. Wt: 359.46
InChI Key: UFLCFCOZUKMOCD-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-2-24(21,22)16-6-3-13(4-7-16)11-18(20)19-15-5-8-17-14(12-15)9-10-23-17/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCFCOZUKMOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:

    Formation of Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Acylation Reaction: The benzo[b]thiophene intermediate is then subjected to an acylation reaction with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific molecular targets involved in cancer progression. Its structural characteristics may enhance its interaction with biological targets, making it a candidate for further drug development .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and blocking substrate access. This mechanism is crucial for its antimicrobial and anticancer effects .
  • Signal Transduction Interference : It could disrupt essential signaling pathways that regulate cell survival and proliferation, particularly in cancer cells .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Development of Functional Materials : Due to its unique electronic properties, this compound can be utilized in the development of materials with specific electronic or optical characteristics. Its application could extend to fields such as organic electronics or photonics .

Mechanism of Action

The mechanism by which N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction cascades or metabolic pathways relevant to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[b]thiophen-5-yl)-2-(4-methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(benzo[b]thiophen-5-yl)-2-(4-(methoxy)phenyl)acetamide: Contains a methoxy group instead of an ethylsulfonyl group.

Uniqueness

N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound involves several key steps:

  • Formation of the Benzo[b]thiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Acylation Reaction : The benzo[b]thiophene intermediate is acylated with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride in the presence of a base like triethylamine, forming the desired acetamide linkage.

The presence of the ethylsulfonyl group enhances the compound's solubility and stability, potentially influencing its biological activity.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, including:

  • Staphylococcus aureus : Demonstrating a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM.
  • Enterococcus faecalis : With an MIC of 62.5 to 125 μM.

The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways, showcasing bactericidal properties .

2.2 Anticancer Activity

This compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Acting on targets involved in cancer progression, potentially leading to reduced tumor growth.

The compound's structural features may enhance its interaction with biological targets, contributing to its anticancer effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, blocking substrate access and inhibiting their function.
  • Signal Transduction Interference : It could disrupt pathways essential for cell survival and proliferation, particularly in cancer cells.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential .

4. Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N-(benzo[b]thiophen-5-yl)-2-(4-methylsulfonyl)phenylacetamideMethylsulfonyl groupModerate antibacterial effectsLess soluble than ethylsulfonyl variant
N-(benzo[b]thiophen-5-yl)-2-(4-methoxyphenyl)acetamideMethoxy groupLower anticancer activityLacks sulfonamide functionality

The ethylsulfonyl group in this compound enhances its solubility and may improve interaction with biological targets compared to these similar compounds .

5. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited significant activity against MRSA biofilms, outperforming traditional antibiotics like ciprofloxacin .
  • Anticancer Research : Another study highlighted its potential in inducing apoptosis in various cancer cell lines, suggesting further investigation into its use as a chemotherapeutic agent .
  • Mechanistic Insights : Research focusing on binding interactions revealed that the compound's structure allows for effective binding to target enzymes involved in disease processes, providing insights into its therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for N-(benzo[b]thiophen-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and what analytical techniques confirm its structural integrity?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with coupling benzo[b]thiophen-5-amine with activated acetamide intermediates. Key steps include sulfonylation of the phenyl group and amide bond formation under controlled conditions (e.g., carbodiimide coupling reagents). For structural confirmation:

  • NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns on aromatic rings .
  • IR spectroscopy verifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity .
  • HPLC ensures >95% purity, critical for pharmacological studies .

Basic: Which functional groups in this compound are critical for its reactivity in medicinal chemistry applications?

Methodological Answer:
Key functional groups include:

  • Acetamide core : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Benzo[b]thiophene moiety : Enhances π-π stacking interactions in receptor binding .
  • Ethylsulfonyl group : Improves solubility and modulates electronic properties for target affinity .
    Experimental validation involves synthesizing analogs with selective group deletions and comparing bioactivity (e.g., IC₅₀ in enzyme assays) .

Advanced: How can reaction conditions be optimized to improve yield during multi-step synthesis?

Methodological Answer:

  • Temperature control : Maintain ≤60°C during sulfonylation to avoid side reactions (e.g., sulfone overoxidation) .
  • pH adjustment : Use weakly basic conditions (pH 7–8) for amide coupling to stabilize intermediates .
  • Catalyst selection : Employ Pd/C or CuI for Suzuki-Miyaura couplings involving benzo[b]thiophene .
  • DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., DMF vs. THF) and stoichiometry to identify optimal parameters .

Advanced: How should contradictions in biological activity data between this compound and its structural analogs be addressed?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with variations in the sulfonyl or thiophene groups and test against the same assay (e.g., kinase inhibition) .
  • Crystallographic analysis : Resolve ligand-protein co-crystal structures to identify binding mode differences .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem AID logs) to contextualize outliers .
    Example: Ethylsulfonyl-substituted analogs show higher metabolic stability but lower solubility than methylsulfonyl variants, explaining activity discrepancies .

Advanced: What computational methods are recommended to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding poses with targets like COX-2 or kinases using the compound’s 3D structure (optimized via DFT) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (Hammett constants) with IC₅₀ values .
  • ADMET prediction (SwissADME) : Prioritize analogs with favorable pharmacokinetic profiles .

Advanced: How can researchers resolve inconsistencies in spectroscopic data during structural characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic labeling : Use ¹⁵N-labeled acetamide to track amide proton shifts in NOESY experiments .
  • Crystallography : Compare experimental XRD data with predicted patterns (Mercury CSD) to validate stereochemistry .
  • Controlled degradation studies : Identify impurities (e.g., hydrolyzed byproducts) via LC-MS/MS .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene ring .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
  • Solvent : Dissolve in DMSO-d6 for long-term NMR stability; avoid aqueous buffers unless lyophilized .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., CEREP panels) .
  • Proteome-wide affinity capture : Use chemical proteomics (e.g., SILAC) to identify unintended binding partners .
  • Metabolite identification (LC-HRMS) : Track in vitro/in vivo degradation products that may exhibit toxicity .

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